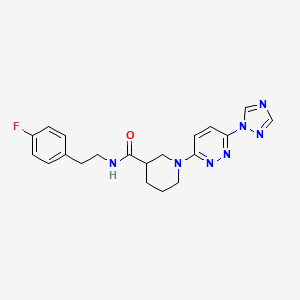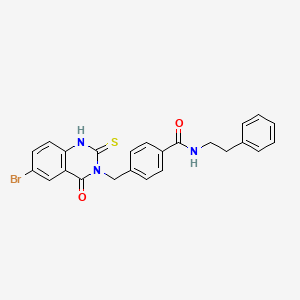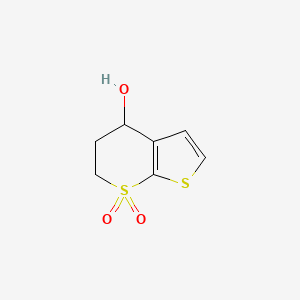
GNF-Pf-751
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol” is a heterocyclic compound . It has a molecular weight of 218.3 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of the compound is C8H10O3S2 . The InChI code for the compound is provided as1S/C8H10O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7,9H,4H2,1H3/t5-,7+/m0/s1 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 218.3 .科学的研究の応用
a. 薬物送達システム: グラフェン系材料は、その大きな表面積、生体適合性、および治療薬をカプセル化する能力により、薬物担体として機能します。研究者は、標的薬物送達、薬物溶解度の向上、および持続的放出のためのこれらの材料の使用を探求しています。
b. バイオセンサー: グラフェン誘導体は、優れた電気伝導率と高い表面感度を示します。それらは、生体分子、病原体、および疾患マーカーを検出するためのバイオセンサーに使用されています。これらのセンサーは、迅速で、感度が高く、特異的な検出を提供します。
c. イメージングシステム: グラフェン系造影剤は、MRI、CTスキャン、光音響イメージングなどのイメージング技術を強化します。それらのユニークな光学的特性により、組織や臓器を正確に可視化できます。
d. がん治療および診断(テラノスティックス): 誘導体を含むグラフェンファミリーは、がんテラノスティックスにおいて有望な結果を示しています。それらは、イメージングと薬物送達機能を組み合わせることで、がんを同時に診断および治療できます。研究者は、がん細胞への標的熱療法と薬物送達の使用を調べています。
e. 生体分布と毒性試験: グラフェン誘導体が生物系とどのように相互作用するかを理解することは非常に重要です。 研究者は、安全で効果的な製剤を開発するために、それらの生体分布、クリアランス、毒性、および細胞毒性プロファイルを研究しています .
1,2,4-ベンゾチアジアジン-1,1-ジオキシド環の薬理活性
1,2,4-ベンゾチアジアジン-1,1-ジオキシド環は、多様な薬理活性を示します。それらの一部を調べてみましょう。
a. 抗菌および抗ウイルス特性: この環を含む化合物は、抗菌および抗ウイルス効果を示しています。研究者は、それらを感染症に対する新規治療薬として開発する可能性を調べています。
b. 降圧活性: 研究では、1,2,4-ベンゾチアジアジン-1,1-ジオキシド誘導体を降圧薬として使用することに関心が寄せられています。環に付加された官能基は、その活性を発揮する上で重要な役割を果たします。
c. 抗糖尿病効果: 特定の誘導体は、抗糖尿病特性を示します。研究者は、その作用機序と潜在的な臨床応用を研究しています。
d. KATPチャネル活性化: 1,2,4-ベンゾチアジアジン-1,1-ジオキシド環誘導体は、KATPチャネル活性剤として作用します。これらのチャネルは、細胞エネルギーバランスに関与し、さまざまな生理学的プロセスにおいて重要です。
e. AMPA受容体モジュレーション: この環から誘導されたいくつかの化合物は、AMPA受容体モジュレーターです。 これらの受容体は、シナプス伝達と記憶形成に関与しています .
作用機序
Target of Action
GNF-Pf-751, also known as “7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol” or “4-Hydroxy-3,4-dihydro-1Lambda6-thieno[2,3-B]thiopyran-1,1(2H)-dione”, primarily targets the PfMFR3 , an orphan apicomplexan transporter in Plasmodium falciparum . PfMFR3 is predicted to be a member of the major facilitator superfamily (MFS) and is associated with drug resistance for clinically relevant antimalarials that target the mitochondria .
Mode of Action
The compound interacts with its target, PfMFR3, and inhibits its function . This interaction leads to decreased sensitivity to MMV085203 and GNF-Pf-3600 as well as other compounds that have a mitochondrial mechanism of action . Mutations in pfmfr3 provide no protection against compounds that act in the food vacuole or the cytosol .
Biochemical Pathways
It is known that the compound interferes with the function of pfmfr3, which plays roles in mitochondrial transport as well as drug resistance . This suggests that this compound may affect the mitochondrial pathways in Plasmodium falciparum.
Result of Action
The inhibition of PfMFR3 by this compound results in decreased sensitivity to certain antimalarial compounds . This suggests that the compound may have potential as a novel therapeutic agent for malaria, particularly in cases where resistance to other antimalarials has developed.
実験室実験の利点と制限
The use of 7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol in laboratory experiments has both advantages and limitations. Some of the advantages of using 7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol include its low cost, its easy availability, and its effectiveness as a reducing agent. Some of the limitations of using 7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol include its instability in an aqueous environment, its potential to cause undesirable side reactions, and its potential to interfere with other laboratory experiments.
将来の方向性
There are a number of potential future directions for the use of 7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol in scientific research. One potential direction is the use of 7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol as a reagent in the synthesis of other compounds. Another potential direction is the use of 7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol in the study of protein structure and function. Finally, 7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol could be used in the study of enzyme kinetics, and in the development of new drugs and therapeutic agents.
合成法
7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol can be synthesized from 4-methylthiophenol, which is commercially available. The reaction involves the oxidation of 4-methylthiophenol with hydrogen peroxide in the presence of a catalytic amount of sodium periodate. The reaction yields 7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol as the major product, along with other minor products. The reaction is carried out in an aqueous medium at room temperature, and the reaction time is typically between 5 and 10 minutes.
Safety and Hazards
特性
IUPAC Name |
7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S2/c8-6-2-4-12(9,10)7-5(6)1-3-11-7/h1,3,6,8H,2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTKAMUOHUPBRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1O)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

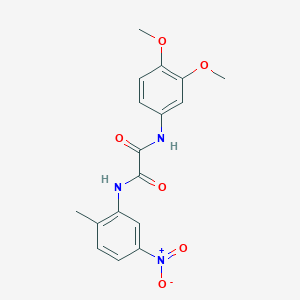
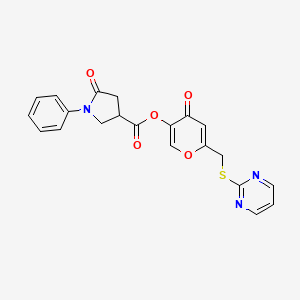
![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2385222.png)
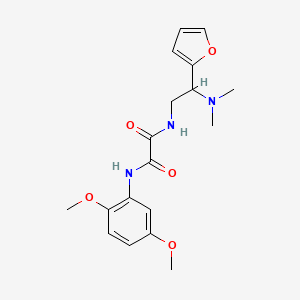
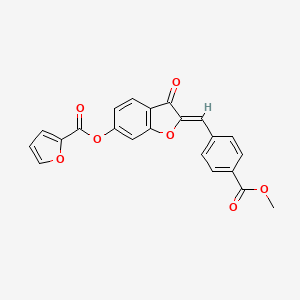
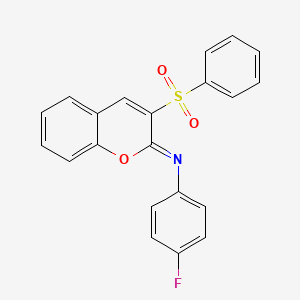
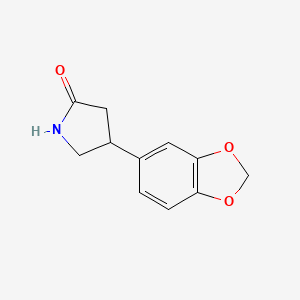
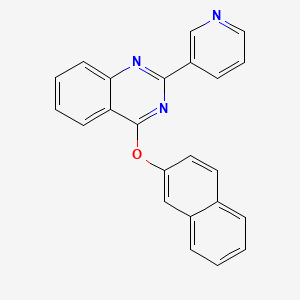
![2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid](/img/structure/B2385232.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385236.png)
